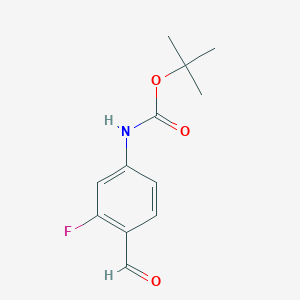
Tert-butyl 3-fluoro-4-formylphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-fluoro-4-formylphenylcarbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluoro substituent, and a formyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoro-4-formylphenylcarbamate typically involves the reaction of 3-fluoro-4-formylphenyl isocyanate with tert-butyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl 3-fluoro-4-formylphenylcarbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the formyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylcarbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 3-fluoro-4-formylphenylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition due to its carbamate structure. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl 3-fluoro-4-formylphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluoro and formyl groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-fluoro-2-formylphenylcarbamate
- Tert-butyl 3-formylphenylcarbamate
- Tert-butyl 4-ethynylphenylcarbamate
Comparison:
- Tert-butyl 4-fluoro-2-formylphenylcarbamate: Similar in structure but with the fluoro and formyl groups in different positions, leading to different reactivity and applications.
- Tert-butyl 3-formylphenylcarbamate: Lacks the fluoro substituent, which affects its chemical properties and reactivity.
- Tert-butyl 4-ethynylphenylcarbamate: Contains an ethynyl group instead of a fluoro group, resulting in different chemical behavior and potential applications.
Tert-butyl 3-fluoro-4-formylphenylcarbamate stands out due to its unique combination of substituents, which impart distinct reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C12H14FNO3 |
|---|---|
Poids moléculaire |
239.24 g/mol |
Nom IUPAC |
tert-butyl N-(3-fluoro-4-formylphenyl)carbamate |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-9-5-4-8(7-15)10(13)6-9/h4-7H,1-3H3,(H,14,16) |
Clé InChI |
QDMCPGAQPWELIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















